N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
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Overview
Description
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula C8H8N4O3. It is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of ethylamine with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: Oxidized forms of the compound.
Scientific Research Applications
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is used in various scientific research applications, including:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence properties.
Biological Studies: Employed in the study of biological processes, including enzyme activities and cellular imaging.
Medical Research: Investigated for its potential use in drug development and disease diagnostics.
Industrial Applications: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets, leading to fluorescence. The compound can bind to proteins or other biomolecules, causing changes in fluorescence intensity, which can be measured and analyzed . This property makes it useful in detecting and quantifying various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
NBD-Cl (4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole): A precursor in the synthesis of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine.
NBDHEX (6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol): Known for its cytotoxic properties and use in malaria research.
Celecoxib-NBD: A fluorescent COX2-specific inhibitor used in medical research.
Uniqueness
This compound is unique due to its strong fluorescence and versatility in various applications, from biochemical assays to industrial sensors. Its ability to interact with a wide range of biomolecules and its ease of synthesis make it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
N-ethyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C8H8N4O3/c1-2-9-5-3-4-6(12(13)14)8-7(5)10-15-11-8/h3-4,9H,2H2,1H3 |
InChI Key |
AUOXSMQGNROUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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